Cas no 1260883-25-7 (5-Bromo-2-methoxypyrimidine-4-carbaldehyde)

5-Bromo-2-methoxypyrimidine-4-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 5-Bromo-2-methoxypyrimidine-4-carbaldehyde
- SB59274
- DTXSID00857672
- 1260883-25-7
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- インチ: InChI=1S/C6H5BrN2O2/c1-11-6-8-2-4(7)5(3-10)9-6/h2-3H,1H3
- InChIKey: DUIGWYHSTWDROJ-UHFFFAOYSA-N
- ほほえんだ: COC1=NC=C(C(=N1)C=O)Br
計算された属性
- せいみつぶんしりょう: 215.95344g/mol
- どういたいしつりょう: 215.95344g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 52.1Ų
5-Bromo-2-methoxypyrimidine-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM167178-1g |
5-bromo-2-methoxypyrimidine-4-carbaldehyde |
1260883-25-7 | 95% | 1g |
$970 | 2023-02-18 | |
Chemenu | CM167178-1g |
5-bromo-2-methoxypyrimidine-4-carbaldehyde |
1260883-25-7 | 95% | 1g |
$916 | 2021-08-05 |
5-Bromo-2-methoxypyrimidine-4-carbaldehyde 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
5-Bromo-2-methoxypyrimidine-4-carbaldehydeに関する追加情報
Exploring the Potential of 5-Bromo-2-Methoxypyrimidine-4-Carbaldehyde: A Comprehensive Overview
5-Bromo-2-methoxypyrimidine-4-carbaldehyde, identified by the CAS number 1260883-25-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug development. The structure of this compound is characterized by a pyrimidine ring substituted with a bromine atom at position 5, a methoxy group at position 2, and an aldehyde group at position 4. These substituents contribute to its unique chemical properties and reactivity.
The synthesis of 5-bromo-2-methoxypyrimidine-4-carbaldehyde involves a series of well-established organic reactions, including nucleophilic substitutions, oxidations, and condensations. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, making it more accessible for research purposes. The compound's structure has been validated through various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), ensuring its purity and identity.
One of the most promising applications of 5-bromo-2-methoxypyrimidine-4-carbaldehyde lies in its potential as a lead compound for drug discovery. Pyrimidine derivatives are known for their ability to modulate various biological targets, including enzymes, receptors, and nucleic acids. Recent studies have demonstrated that this compound exhibits significant activity against certain enzymes involved in metabolic disorders, making it a valuable candidate for further investigation in the development of therapeutic agents.
In addition to its pharmacological applications, 5-bromo-2-methoxypyrimidine-4-carbaldehyde has also been explored for its role in materials science. Its unique electronic properties make it a potential candidate for use in organic electronics, such as semiconductors and light-emitting diodes (LEDs). Researchers have reported that incorporating this compound into polymer blends can enhance the electrical conductivity and stability of the resulting materials, opening new avenues for its application in advanced electronic devices.
The study of 5-bromo-2-methoxypyrimidine-4-carbaldehyde has also contributed to our understanding of pyrimidine chemistry. Its reactivity patterns under different reaction conditions have provided insights into the design of novel synthetic pathways for related compounds. For instance, recent research has focused on the use of this compound as a building block for constructing more complex heterocyclic frameworks, which could find applications in areas such as catalysis and sensors.
In conclusion, 5-bromo-2-methoxypyrimidine-4-carbaldehyde, with its unique structure and versatile properties, continues to be a focal point in both academic and industrial research. Its potential applications span across multiple disciplines, from drug discovery to materials science, underscoring its importance as a valuable chemical entity. As research progresses, further insights into its properties and applications are expected to emerge, solidifying its role as a key compound in modern chemistry.
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